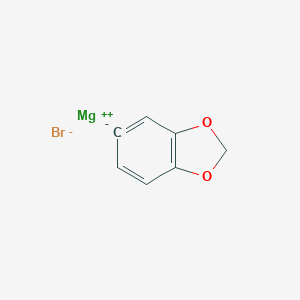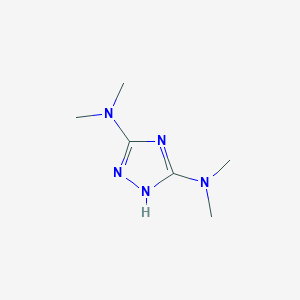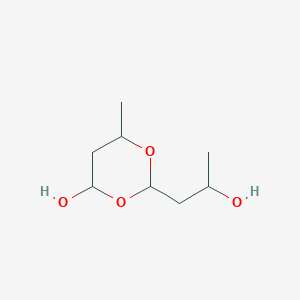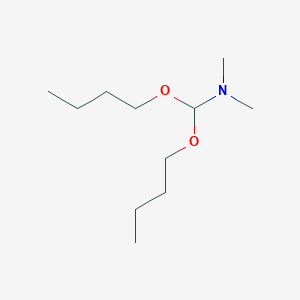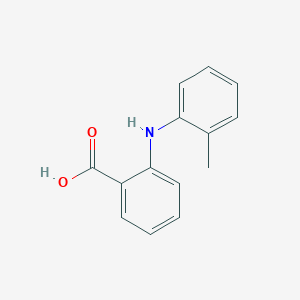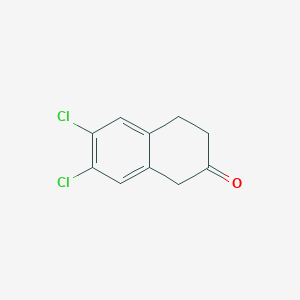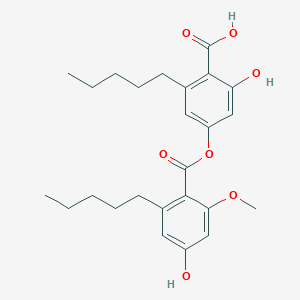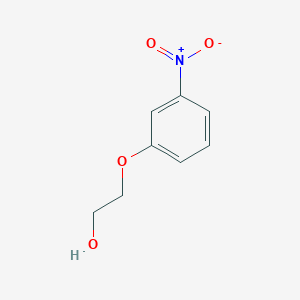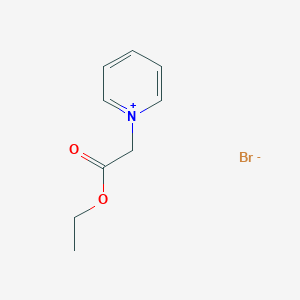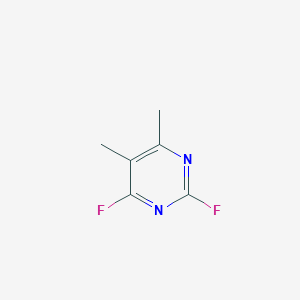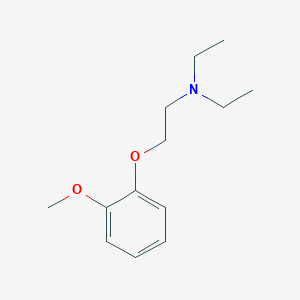
Guaiactamine
概要
説明
Guaiactamine is a chemical compound known for its potential applications in various fields, including medicine and industry. It is a type of acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This property makes it particularly useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
科学的研究の応用
Guaiactamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology and medicine, this compound is studied for its potential therapeutic effects, especially in the treatment of neurodegenerative diseases like Alzheimer’s disease . It has been shown to improve cognition, reduce inflammation, and enhance synaptic plasticity in animal models . In industry, this compound is used in the production of pharmaceuticals and other chemical products.
作用機序
Guaiactamine exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to enhanced cholinergic neurotransmission . This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark of the condition. Additionally, this compound acts as an allosteric modulator of nicotinic receptors, further enhancing its therapeutic effects .
Safety and Hazards
将来の方向性
While specific future directions for Guaiactamine were not found in the search results, it’s worth noting that future drug trials are predicted to be more finely tuned and targeted to a defined group of patients in whom they’ll deliver the most promising results . Treatments to slow or stop Alzheimer’s damage to the brain are being focused on .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of guaiactamine typically involves several steps, including the formation of key intermediates and the final coupling reactions. One common method involves the use of transition metal catalysis to facilitate the formation of the desired compound. For example, catalytic guanylation reactions of amines with carbodiimides can be employed . Additionally, tandem catalytic guanylation/cyclization reactions are also used to synthesize this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as salting out and ionic gelation are employed to produce the compound on an industrial scale . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: Guaiactamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, transition metal catalysts are often used to facilitate the reactions . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
類似化合物との比較
Guaiactamine is similar to other acetylcholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine . it has unique properties that set it apart from these compounds. For instance, this compound has a dual mechanism of action, acting both as an acetylcholinesterase inhibitor and an allosteric modulator of nicotinic receptors . This dual action enhances its therapeutic potential and makes it a promising candidate for the treatment of neurodegenerative diseases. Similar compounds include:
- Donepezil
- Rivastigmine
- Galantamine
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific therapeutic applications .
特性
IUPAC Name |
N,N-diethyl-2-(2-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-9-7-6-8-12(13)15-3/h6-9H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEAKJIIJRDXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046139 | |
| Record name | Guaiactamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15687-23-7 | |
| Record name | Guaiactamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guaiactamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUAIACTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261MHO395H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



